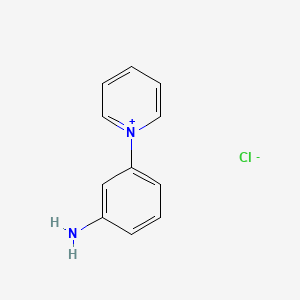

1-(3-Aminophenyl)pyridin-1-ium chloride

Description

1-(3-Aminophenyl)pyridin-1-ium chloride is a pyridinium-based ionic liquid characterized by a pyridinium cation substituted with a 3-aminophenyl group and a chloride counterion. Its structure combines aromatic π-electronic properties of pyridine with the electron-donating amine group at the meta position, making it a versatile intermediate for synthesizing bioactive molecules or functional materials.

The compound is listed in organic halide catalogs as a specialty chemical, though its specific applications remain understudied compared to analogs . Its synthesis likely follows standard quaternization reactions, where pyridine reacts with 3-(chloromethyl)aniline or similar precursors, as seen in analogous pyridinium chloride syntheses .

Properties

IUPAC Name |

3-pyridin-1-ium-1-ylaniline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N2.ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h1-9H,12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWADBRVXZTPGN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=CC=CC(=C2)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)pyridin-1-ium chloride can be synthesized through the reaction of 3-aminophenylpyridine with hydrochloric acid. The reaction typically involves the following steps:

- Dissolution of 3-aminophenylpyridine in an appropriate solvent such as ethanol.

- Addition of hydrochloric acid to the solution.

- Stirring the mixture at room temperature until the formation of the pyridinium salt is complete.

- Isolation and purification of the product through filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.

Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Pyridine derivatives.

Substitution: Substituted aminophenylpyridinium salts.

Scientific Research Applications

1-(3-Aminophenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Employed in the study of biological processes and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridinium Derivatives

Key Observations:

Substituent Position Matters: The 3-aminophenyl group in the target compound contrasts with the 4-aminophenyl isomer (CAS 1497-49-0), which has a higher similarity score (0.86) but lacks reported bioactivity . Meta-substitution may alter electronic effects or steric interactions compared to para-substituted analogs.

Bioactivity vs. Structural Complexity: BOP-1 and BOP-8 demonstrate that bulky substituents (e.g., quinazolinone rings) enhance cholinesterase inhibition, likely due to improved binding pocket interactions . C12cmpCl shows that long alkyl chains enhance antimicrobial activity by disrupting microbial membranes, a property absent in aromatic-substituted analogs like the target compound . Alanine-based chiral ionic liquids exhibit dual antibacterial/antioxidant roles, suggesting that amino acid conjugates broaden functional utility compared to simple aryl-pyridinium salts .

Enzyme Inhibition: The target compound’s aminophenyl group lacks the electron-withdrawing or complex heterocyclic motifs seen in highly active AChE inhibitors like C3 or BOP-8 .

Key Observations:

Functional Group Diversity : The target compound’s aryl amine group offers distinct reactivity for conjugation (e.g., diazonium coupling), unlike alkyl or silane-modified pyridiniums .

Stability : Silane-functionalized pyridinium salts (e.g., CAS 1628606-62-1) exhibit enhanced stability for industrial applications, whereas the target compound’s aromatic amine may confer sensitivity to oxidation .

Biological Activity

1-(3-Aminophenyl)pyridin-1-ium chloride, with the chemical formula C10H10ClN2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

- Molecular Formula : C10H10ClN2

- CAS Number : 117506-55-5

- Structure : The compound features a pyridine ring substituted with an amino group on the phenyl moiety, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.40 | PI3K-C2α |

| Related Compound B | 0.10 | PI3K-C2α |

In vitro tests demonstrate that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes involved in cancer progression. Notably, it has shown activity against phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cell growth and survival.

Mechanism of Action :

The interaction of this compound with PI3K enzymes suggests that it may modulate signaling pathways critical for tumor growth. The selectivity and potency of these interactions can vary based on structural modifications.

Study on Anticancer Activity

A study published in MDPI examined various benzonitrile derivatives for their anticancer effects, highlighting that compounds similar to this compound exhibited significant inhibitory effects against multiple cancer cell lines. These findings suggest potential therapeutic applications in treating malignancies .

Enzyme Interaction Studies

Research investigating the interaction of fluorinated benzonitriles with PI3K enzymes demonstrated that modifications to the aromatic system could significantly enhance inhibitory potency. The presence of functional groups like amino and halogens was found to improve binding affinity, which could be relevant for developing new anticancer agents .

Safety and Toxicology

Preliminary safety assessments indicate that while this compound shows promising biological activity, it may exhibit toxicity if not handled properly. Acute toxicity studies have shown harmful effects upon ingestion or skin contact, necessitating caution during handling and application in research settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.